Pomalidomide-PEG4-COOH

Catalog No.
S3030376
CAS No.
2138440-81-8
M.F
C24H31N3O10
M. Wt
521.523
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pomalidomide-PEG4-COOH

CAS Number

2138440-81-8

Product Name

Pomalidomide-PEG4-COOH

IUPAC Name

3-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

Molecular Formula

C24H31N3O10

Molecular Weight

521.523

InChI

InChI=1S/C24H31N3O10/c28-19-5-4-18(22(31)26-19)27-23(32)16-2-1-3-17(21(16)24(27)33)25-7-9-35-11-13-37-15-14-36-12-10-34-8-6-20(29)30/h1-3,18,25H,4-15H2,(H,29,30)(H,26,28,31)

InChI Key

CAANPUBZFFRWQP-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCC(=O)O

Solubility

not available

PROTAC Technology and its Mechanism

PROTACs are bifunctional molecules designed to hijack the body's natural protein degradation machinery. They consist of three key parts:

  • E3 Ligase ligand: This portion binds to a specific E3 ligase enzyme, which plays a crucial role in tagging proteins for destruction.
  • Linker: This spacer region connects the E3 ligase ligand to the third component.
  • Target ligand: This part binds to the specific protein targeted for degradation.

Pomalidomide-PEG4-CO2H serves as a building block for the E3 Ligase ligand portion of a PROTAC molecule. Specifically, it contains:

  • Pomalidomide: This moiety acts as a Cereblon (CRBN) recruiting ligand []. CRBN is a specific E3 ligase involved in the PROTAC-mediated degradation process [].
  • PEG4 linker: The PEGylated linker (polyethylene glycol chain with four units) provides space and flexibility between the pomalidomide and the target ligand [, ].
  • Carboxylic acid group: This terminal group allows for further chemical conjugation with a linker specific for the target protein [, ].

Pomalidomide-PEG4-COOH is a synthetic compound derived from pomalidomide, which is a thalidomide analog used primarily in the treatment of multiple myeloma. This compound features a polyethylene glycol (PEG) linker that is terminated with a carboxylic acid group, enhancing its solubility and bioavailability. The primary function of Pomalidomide-PEG4-COOH is to serve as an E3 ligase ligand-linker conjugate, particularly in the context of Proteolysis-Targeting Chimeras (PROTAC) technology, which targets specific proteins for degradation through the ubiquitin-proteasome system .

, including:

  • Substitution Reactions: The PEG linker can undergo nucleophilic substitution to introduce different functional groups.
  • Oxidation and Reduction: The compound may experience oxidation and reduction processes, particularly affecting the aromatic ring and amine groups.

Common Reagents and Conditions

  • For substitution reactions, common reagents include alkyl halides and nucleophiles like amines and thiols.
  • Oxidation can be achieved using hydrogen peroxide, while sodium borohydride is often used for reduction.

Pomalidomide-PEG4-COOH exhibits significant biological activity due to its interaction with the cereblon protein, an E3 ubiquitin ligase. This interaction facilitates the degradation of target proteins involved in various cellular processes, including cell signaling and metabolism. The compound's mechanism of action involves forming a ternary complex with cereblon and specific target proteins, leading to their ubiquitination and subsequent proteasomal degradation .

Pharmacokinetics

The pharmacokinetics of Pomalidomide indicate that over 70% of the compound is absorbed following oral administration. Its metabolism primarily involves cytochrome P450-mediated hydroxylation followed by glucuronidation.

The synthesis of Pomalidomide-PEG4-COOH typically involves the conjugation of pomalidomide with a PEG linker that has a carboxylic acid functional group. One common synthetic route includes the acylation of the aromatic amine group of pomalidomide with a PEG4 linker. In industrial settings, this process is scaled up while optimizing reaction conditions to maximize yield and purity .

Pomalidomide-PEG4-COOH has several applications in research and medicine:

  • Medical Research: It is utilized in studies related to cancer therapy, particularly for targeting specific proteins involved in tumor growth.
  • Drug Release: The compound can be employed in drug delivery systems where controlled release is essential.
  • Nanotechnology: It serves as a building block for creating nanocarriers for therapeutic agents.
  • Cell Culture: Used in various cell culture applications to study protein interactions and cellular responses .

Pomalidomide-PEG4-COOH shares structural and functional similarities with several other compounds used in PROTAC technology and cancer treatment. Here are some comparable compounds:

Compound NameDescriptionUnique Features
ThalidomideAn immunomodulatory drug that inhibits angiogenesis.First-generation drug leading to pomalidomide development.
LenalidomideA derivative of thalidomide used for multiple myeloma treatment.Shows enhanced efficacy compared to thalidomide.
PomalidomideA more potent analog of thalidomide for cancer therapy.Directly targets cereblon for protein degradation.
Pomalidomide-PEG4-C-OHSimilar structure but lacks carboxylic acid functionality.Used as a PROTAC linker without the acid group.

Pomalidomide-PEG4-COOH's unique combination of the cereblon ligand with a PEG linker terminating in a carboxylic acid distinguishes it from these compounds, particularly in its application within PROTAC technology aimed at targeted protein degradation .

XLogP3

-0.2

Dates

Modify: 2023-08-17
Posternak et al. Functional characterization of a PROTAC directed against BRAF mutant V600E. Nature Chemical Biology, DOI: 10.1038/s41589-020-0609-7, published online 10 August 2020

Explore Compound Types